molecular formula C8H10N2O4 B12345422 ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate

ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12345422
M. Wt: 198.18 g/mol
InChI Key: YGIBXMHLWXQONP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4-5H,3H2,1-2H3

InChI Key

YGIBXMHLWXQONP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)N(C1=O)C

Origin of Product

United States

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